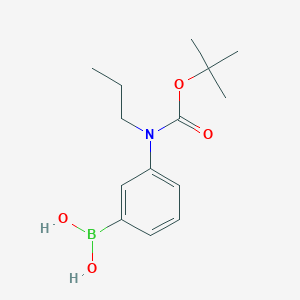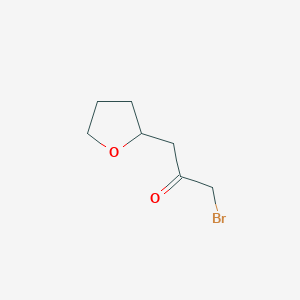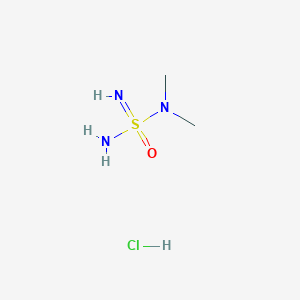
1-(4-Cyclopropylphenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopropylphenyl)sulfonylpiperazine is a chemical compound that belongs to the piperazine family. It has the molecular formula C13H18N2O2S and a molecular weight of 266.36 g/mol. This compound is known for its unique structural features, which include a cyclopropyl group attached to a phenyl ring, further connected to a sulfonylpiperazine moiety.
Métodos De Preparación
The synthesis of 1-(4-Cyclopropylphenyl)sulfonylpiperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
1-(4-Cyclopropylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Cyclopropylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antimalarial properties
Medicine: Research has shown that sulfonylpiperazine derivatives can interfere with actin polymerization, making them potential candidates for antimalarial drugs.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyclopropylphenyl)sulfonylpiperazine involves its interaction with molecular targets such as actin and profilin. The compound reduces actin polymerization, which is essential for the invasion of red blood cells by the malaria parasite Plasmodium falciparum . This interference with actin-profilin dynamics prevents the parasite from invading red blood cells, demonstrating its potential as an antimalarial agent.
Comparación Con Compuestos Similares
1-(4-Cyclopropylphenyl)sulfonylpiperazine can be compared with other sulfonylpiperazine derivatives. Similar compounds include:
- 1-(4-Methylphenyl)sulfonylpiperazine
- 1-(4-Chlorophenyl)sulfonylpiperazine
- 1-(4-Fluorophenyl)sulfonylpiperazine These compounds share the sulfonylpiperazine core but differ in the substituents attached to the phenyl ring. The cyclopropyl group in this compound provides unique steric and electronic properties, which can influence its reactivity and biological activity .
Propiedades
IUPAC Name |
1-(4-cyclopropylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-18(17,15-9-7-14-8-10-15)13-5-3-12(4-6-13)11-1-2-11/h3-6,11,14H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTODVRJJLDVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B2529114.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)
![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)
![N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2529119.png)
![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)
![N-(1-Cyanocyclobutyl)-2-[2-(dimethylamino)ethoxy]-N-methylpyridine-4-carboxamide](/img/structure/B2529123.png)

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)
![2-{1-[(2-methylquinolin-4-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2529128.png)



![2-{2'-Oxo-1',2'-dihydrospiro[1,3-dioxane-2,3'-indole]-1'-yl}acetonitrile](/img/structure/B2529132.png)

